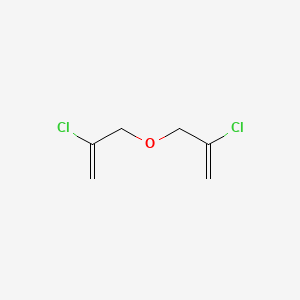
Ether, bis(2-chloroallyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, bis(2-chloroallyl) is an organic compound with the molecular formula C6H8Cl2O. It is an ether with two 2-chloroallyl substituents. This compound is known for its clear liquid appearance and chlorinated solvent-like odor .
Preparation Methods
The synthesis of ethers, including Ether, bis(2-chloroallyl), can be achieved through several methods. One common method is the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . Another method is the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric acetate followed by treatment with sodium borohydride .
Chemical Reactions Analysis
Ether, bis(2-chloroallyl) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form alcohols and other by-products.
Scientific Research Applications
Ether, bis(2-chloroallyl) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of macrocyclic polyethers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a solvent and in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Ether, bis(2-chloroallyl) involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Ether, bis(2-chloroallyl) can be compared with other similar compounds such as:
Bis(2-chloroethyl) ether: Similar in structure but with ethyl groups instead of allyl groups.
Bis(2-chloroisopropyl) ether: Contains isopropyl groups instead of allyl groups.
Bis-crown ethers: These compounds have crown ether moieties and are used for their complexation properties.
Ether, bis(2-chloroallyl) is unique due to its specific structure and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
4162-62-3 |
|---|---|
Molecular Formula |
C6H8Cl2O |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroprop-2-enoxy)prop-1-ene |
InChI |
InChI=1S/C6H8Cl2O/c1-5(7)3-9-4-6(2)8/h1-4H2 |
InChI Key |
PXTQNZLOJQWEDG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC(=C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


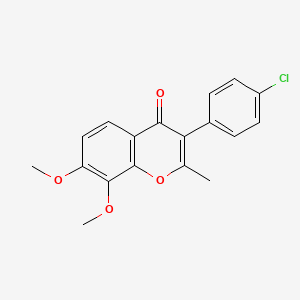
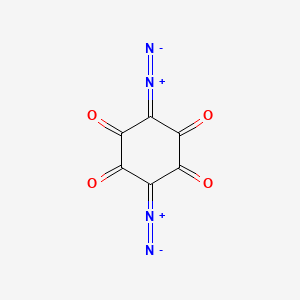
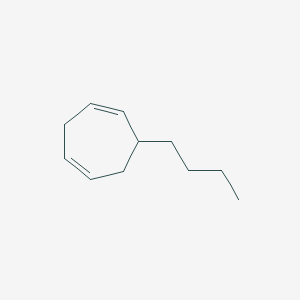
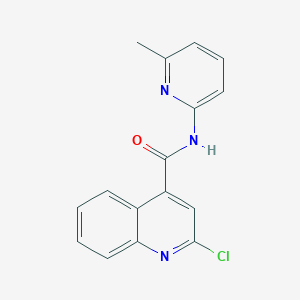
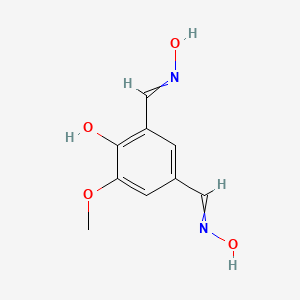
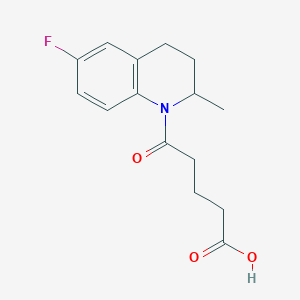
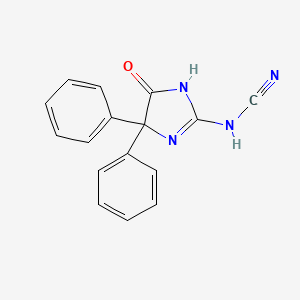
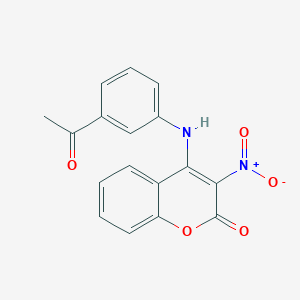
![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
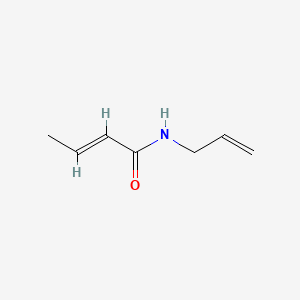
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
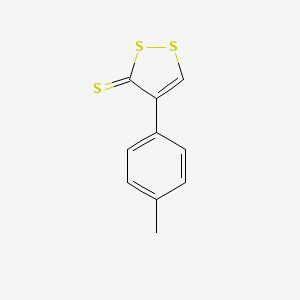
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)
![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
